molecular formula C15H18ClNO3Si B314748 Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate

Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate

Cat. No.: B314748
M. Wt: 323.84 g/mol
InChI Key: FZXWZWYHHCWLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate is a useful research compound. Its molecular formula is C15H18ClNO3Si and its molecular weight is 323.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18ClNO3Si

Molecular Weight

323.84 g/mol

IUPAC Name

methyl 4-acetamido-2-chloro-5-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C15H18ClNO3Si/c1-10(18)17-14-9-13(16)12(15(19)20-2)8-11(14)6-7-21(3,4)5/h8-9H,1-5H3,(H,17,18)

InChI Key

FZXWZWYHHCWLSP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1C#C[Si](C)(C)C)C(=O)OC)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C#C[Si](C)(C)C)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Chloro-4-acetamido-5-iodobenzoic acid methyl ester (2.5 g, 2.8 mmol) in dichloromethane (15.0 mL) were cuprous iodide (0.135 g, 0.71 mmol) and dichloro(bistriphenylphosphine)palladium(II) (0.25 g, 0.31 mmol). The mixture was cooled in an ice bath and added ethynyltrimethylsilane (0.825 g, 8.4 mmol). The resulting mixture was stirred under nitrogen at room temperature for 16 h. The mixture was diluted with dichloromethane (15.0 mL), washed with 5% citric acid, followed by water and dried (MgSO4). After the removal of the solvent, mixture was purified by silica gel flash chromatography using 20% ethyl acetate in heptane to afford the title compound as a light brown powder (1.9 g, 86%), m/z=252 (MH+—SiMe3).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.135 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(bistriphenylphosphine)palladium(II)
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.825 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
86%

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